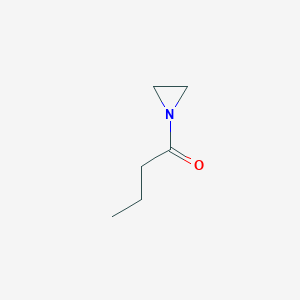

Butyrylethyleneimine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La sinigrine est biosynthétisée à partir de l'acide aminé méthionine par une voie métabolique en plusieurs étapes . Le processus implique l'incorporation de soufre et de motifs glucose, conduisant à la formation de la structure glucosinolante.

Méthodes de production industrielle

La production industrielle de sinigrine implique généralement l'extraction à partir de sources végétales, en particulier à partir des graines de moutarde noire (Brassica nigra). Le processus d'extraction comprend le broyage des graines, suivi d'une extraction par solvant et d'une purification pour isoler la sinigrine sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

La sinigrine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La sinigrine peut être oxydée pour former divers produits d'oxydation, en fonction des conditions réactionnelles.

Réduction : La réduction de la sinigrine peut conduire à la formation de différents dérivés réduits.

Réactifs et conditions courantes

Hydrolyse : Enzyme myrosinase en présence d'eau.

Oxydation : Agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés

Hydrolyse : Isothiocyanate d'allyle, glucose et sulfate.

Oxydation : Divers produits d'oxydation en fonction de l'agent oxydant spécifique utilisé.

Réduction : Dérivés réduits de la sinigrine.

Applications De Recherche Scientifique

La sinigrine a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisée comme substrat pour identifier, différencier et caractériser les enzymes myrosinase.

Industrie : Utilisée dans la production de biofumigants et comme pesticide naturel.

Mécanisme d'action

La sinigrine exerce ses effets par l'intermédiaire de diverses cibles et voies moléculaires :

Mécanisme D'action

Sinigrin exerts its effects through various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

La sinigrine est comparée à d'autres glucosinolates, tels que :

Sinalbine : Trouvée dans la moutarde blanche (Sinapis alba), qui produit une moutarde moins piquante que la sinigrine.

Glucoraphanine : Trouvée dans le brocoli et d'autres légumes crucifères, qui est hydrolysée en sulforaphane, un composé aux puissantes propriétés anticancéreuses.

La sinigrine est unique en raison de sa forte concentration dans les graines de moutarde noire et de ses puissantes activités biologiques, en particulier sa capacité à produire de l'isothiocyanate d'allyle lors de l'hydrolyse .

Activité Biologique

Butyrylethyleneimine (BEI) is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview

This compound is characterized by its carbon-nitrogen backbone, which contributes to its reactivity and biological interactions. It is often studied in the context of its potential therapeutic effects as well as its safety profile.

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : BEI has been shown to exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the MAPK pathway and the PI3K/Akt pathway .

- Genotoxicity : Research indicates that BEI can interact with DNA, leading to genotoxic effects. This interaction may result in DNA strand breaks and mutations, which are critical factors in the carcinogenic process .

- Anti-inflammatory Effects : Preliminary studies suggest that BEI may possess anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer and leukemia cells. The compound appears to activate caspase pathways, leading to programmed cell death .

Antimicrobial Properties

Some studies have reported that BEI exhibits antimicrobial activity against certain bacterial strains. This property could be beneficial in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Case Studies

- Cytotoxicity in Cancer Research : A study conducted on human breast cancer cells revealed that BEI treatment resulted in a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity. The study further elucidated the role of apoptosis induction via mitochondrial pathways .

- Genotoxicity Assessment : In another research effort, BEI was evaluated for genotoxic effects using the comet assay on human lymphocytes. Results indicated a dose-dependent increase in DNA damage, suggesting that while BEI may have therapeutic potential, it also poses risks for genetic integrity .

- Anti-inflammatory Activity : A recent investigation into the anti-inflammatory effects of BEI showed that it could reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

1-(aziridin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-6(8)7-4-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIDNCIQKQRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146382 | |

| Record name | Butyrylethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10431-86-4 | |

| Record name | Butyrylethyleneimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010431864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyrylethyleneimine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyrylethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYRYLAZIRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.